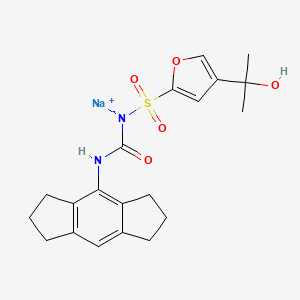

MCC950 sodium

Descripción

Propiedades

IUPAC Name |

sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S.Na/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18;/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQQNXFKPNZRFT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=COC(=C1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256373-96-3 | |

| Record name | MCC-950 sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256373963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCC-950 SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66BL55B687 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of MCC950 Sodium: A Technical Guide to its Inhibition of the NLRP3 Inflammasome

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCC950 sodium is a potent, specific, and cell-permeable small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. Its high selectivity and efficacy in a multitude of preclinical models of inflammatory diseases have established it as a critical tool for studying NLRP3-driven inflammation and as a benchmark for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth exploration of the molecular mechanism of action of MCC950, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: Direct Inhibition of NLRP3 ATPase Activity

The primary mechanism of action of MCC950 is the direct inhibition of the NLRP3 inflammasome, a multi-protein complex that plays a central role in the innate immune system. MCC950 exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein.[1][2][3] This binding event occurs at or near the Walker B motif, a critical site for ATP hydrolysis.[1][2][3]

By interacting with this region, MCC950 prevents the hydrolysis of ATP, a crucial step for the conformational changes required for NLRP3 activation and subsequent oligomerization.[1][2][3] This effectively locks the NLRP3 protein in an inactive state, thereby preventing the downstream recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. The inhibition of inflammasome assembly abrogates the auto-catalytic activation of caspase-1, which in turn prevents the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4][5]

Cryo-electron microscopy studies have provided a structural basis for this mechanism, revealing how MCC950 binding stabilizes the inactive conformation of NLRP3. MCC950 is specific for the NLRP3 inflammasome and does not significantly inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[5][6]

Quantitative Data

The potency and selectivity of MCC950 have been quantified across various experimental systems. The following tables summarize key quantitative data for MCC950.

| Parameter | Cell Type/System | Stimulus | Value | Reference |

| IC50 (IL-1β release) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | 7.5 nM | [5][7] |

| Human Monocyte-Derived Macrophages (HMDMs) | Not Specified | 8.1 nM | ||

| THP-1 derived macrophages | LPS + Nigericin | 0.2 µM | [8][9] | |

| Mouse Neonatal Microglia | ATP | 60 nM | [10] | |

| Binding Affinity (Kd) | Recombinant human NLRP3ΔLRR | Surface Plasmon Resonance | 224 nM | [1] |

| Off-Target IC50 | Carbonic Anhydrase 2 (CA2) | p-NPA hydrolysis | 11 µM | [8][11] |

Table 1: In Vitro Efficacy and Binding Affinity of MCC950

| Species | Dose | Route | Cmax | Tmax | AUC(0-t) | T½ | Reference |

| Mouse | 3 mg/kg | PO | 11,731 ng/mL | 0.25 h | 46,897 ng.h/mL | 1.32 h | [12] |

Table 2: Pharmacokinetic Parameters of MCC950 in Mice

Signaling Pathway

The following diagram illustrates the NLRP3 inflammasome signaling pathway and the point of intervention by MCC950.

References

- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. selleckchem.com [selleckchem.com]

- 8. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on MCC950 Sodium as a Selective NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCC950 sodium is a potent and highly selective small-molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2][3][4][5] The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[6][7][8] Upon activation, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[6][7][8] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key therapeutic target.[6][9][10] MCC950 offers a valuable tool for studying the biological functions of the NLRP3 inflammasome and presents a promising therapeutic candidate for NLRP3-driven diseases.[10][11][12]

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and its application in preclinical research.

Chemical Properties of this compound

| Property | Value |

| Chemical Name | N-[[(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)amino]carbonyl]-4-(1-hydroxy-1-methylethyl)-2-furansulfonamide, monosodium salt[13] |

| Synonyms | CP-456,773, CRID3 sodium salt[5][13] |

| CAS Number | 256373-96-3[4][13][14] |

| Molecular Formula | C₂₀H₂₃N₂NaO₅S[13] |

| Molecular Weight | 426.46 g/mol [3][13][14] |

| Solubility | Soluble in DMSO (40 mg/ml) and water (30 mg/ml)[14] |

Mechanism of Action

MCC950 directly targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.[1] Specifically, it is understood to bind to the Walker B motif within the NACHT domain of NLRP3. This interaction is thought to lock NLRP3 in an inactive conformation, thereby inhibiting its ATPase activity which is essential for inflammasome oligomerization and activation.[1][15] A key feature of MCC950 is its high selectivity for the NLRP3 inflammasome; it does not significantly inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[2][3][11]

NLRP3 Inflammasome Activation Pathway and Point of MCC950 Inhibition

The canonical activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[6][8][16] These signals engage pattern recognition receptors like Toll-like receptors (TLRs), leading to the activation of the transcription factor NF-κB.[6][8] NF-κB then upregulates the expression of NLRP3 and pro-IL-1β.[6][8]

-

Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex.[6][7] This leads to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the subsequent recruitment and auto-activation of pro-caspase-1.[17]

MCC950 exerts its inhibitory effect during the activation step (Signal 2), preventing the conformational changes in NLRP3 required for inflammasome assembly.[1]

Quantitative Data on MCC950 Efficacy

The inhibitory potency of MCC950 has been quantified in various in vitro and in vivo models.

In Vitro Efficacy of MCC950

| Cell Type | Assay | Stimulus | IC₅₀ | Reference |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | ATP | 7.5 nM | [2][3][4] |

| Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Release | - | 8.1 nM | [3][5] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) from Muckle-Wells Syndrome Patients | IL-1β Release | LPS | 70.4 nM | [18] |

| Human Whole Blood | IL-1β Release | LPS + Nigericin | 627 nM | [18] |

| THP-1 cells | IL-1β release | Nigericin & MSU | 14.3 nM | [19] |

In Vivo Efficacy of MCC950

| Disease Model | Species | Dose and Route | Outcome | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10 mg/kg, i.p. | Attenuated disease severity | [4] |

| Muckle-Wells Syndrome Model | Mouse | - | Rescued neonatal lethality | [11] |

| Spinal Cord Injury | Mouse | 10 or 50 mg/kg, i.p. | Improved neurological outcomes | [20] |

| Diabetic Encephalopathy (db/db mice) | Mouse | 10 mg/kg, i.p. | Ameliorated cognitive impairment | [16] |

| Isoflurane-induced Cognitive Impairment | Aged Mouse | 10 mg/kg, i.p. | Ameliorated cognitive impairment | [3][8] |

| Spontaneous Colitis (Winnie mice) | Mouse | 40 mg/kg, oral | Decreased severity of colitis | [21] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of MCC950 are provided below.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and its inhibition by MCC950.

Materials:

-

Bone marrow cells from mice

-

L929-conditioned medium or recombinant M-CSF

-

DMEM supplemented with 10% FBS, penicillin/streptomycin

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

This compound salt

-

Phosphate-buffered saline (PBS)

-

ELISA kit for mouse IL-1β

Procedure:

-

BMDM Differentiation:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the cells in DMEM supplemented with 10% FBS and 20% L929-conditioned medium (or 20 ng/mL M-CSF) for 7 days to differentiate into macrophages.

-

-

Cell Seeding:

-

Seed the differentiated BMDMs into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Priming (Signal 1):

-

Prime the cells with LPS (e.g., 500 ng/mL) in serum-free DMEM for 3-4 hours.[22]

-

-

Inhibitor Treatment:

-

Remove the LPS-containing medium and replace it with fresh serum-free DMEM.

-

Add MCC950 at various concentrations and incubate for 30-60 minutes.

-

-

Activation (Signal 2):

-

Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 5 µM) for 60-90 minutes.[23]

-

-

Sample Collection:

-

Collect the cell culture supernatants for cytokine analysis.

-

-

IL-1β Measurement:

-

Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

ASC Oligomerization Assay

This assay is used to visualize the formation of the ASC speck, a hallmark of inflammasome activation, and to assess the inhibitory effect of MCC950 on this process.

Materials:

-

Primed and stimulated cell lysates (from the in vitro assay)

-

Lysis buffer (e.g., Triton X-100 based)

-

Cross-linking agent (e.g., disuccinimidyl suberate - DSS)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Anti-ASC antibody

Procedure:

-

Cell Lysis:

-

After stimulation, lyse the cells in a suitable buffer containing a mild non-ionic detergent.

-

-

Pelleting ASC Specks:

-

Centrifuge the lysates at a low speed (e.g., 5000 x g) to pellet the large ASC oligomers.[6]

-

-

Cross-linking:

-

Resuspend the pellet in PBS and add the cross-linking agent DSS (e.g., 2 mM) and incubate for 30 minutes at room temperature to stabilize the ASC oligomers.[24]

-

-

SDS-PAGE and Western Blotting:

-

Add SDS-PAGE sample buffer to the cross-linked pellets, boil, and then separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane and probe with an anti-ASC antibody to visualize the ASC monomers and cross-linked oligomers.

-

Caspase-1 Activity Assay

This assay measures the enzymatic activity of caspase-1, which is directly activated by the assembled inflammasome.

Materials:

-

Cell lysates or supernatants from stimulated cells

-

Caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric or Ac-YVAD-AFC for fluorometric detection)[25][26]

-

Assay buffer

-

96-well plate

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Sample Preparation:

-

Use either cell lysates or cell-free supernatants from the in vitro inflammasome activation assay.

-

-

Assay Reaction:

-

In a 96-well plate, add the sample to the assay buffer containing the caspase-1 substrate.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

In Vivo Administration of MCC950 in a Mouse Model

This protocol provides a general framework for assessing the efficacy of MCC950 in a mouse model of NLRP3-driven disease, such as experimental autoimmune encephalomyelitis (EAE).

Materials:

-

C57BL/6 mice

-

This compound salt

-

Sterile PBS or saline for injection

-

Disease induction reagents (e.g., MOG₃₅₋₅₅ peptide and Complete Freund's Adjuvant for EAE)

-

Syringes and needles for administration

Procedure:

-

Animal Model Induction:

-

Induce the disease model according to the established protocol. For EAE, this typically involves immunization with MOG₃₅₋₅₅ emulsified in CFA.

-

-

MCC950 Preparation:

-

Dissolve this compound salt in sterile PBS or saline to the desired concentration (e.g., for a 10 mg/kg dose).

-

-

Administration:

-

Monitoring and Endpoint Analysis:

-

Monitor the animals for disease progression using appropriate clinical scoring systems.

-

At the end of the study, collect tissues of interest (e.g., spinal cord in EAE) for histological analysis, cytokine measurements, or other relevant assays to assess the therapeutic effect of MCC950.

-

Safety and Toxicology

While MCC950 has demonstrated significant efficacy in preclinical models, its development for human use has been hampered by observations of elevated liver enzymes in clinical trials, suggesting potential hepatotoxicity. Further research is focused on understanding the metabolism and toxicity profile of MCC950 and developing next-generation NLRP3 inhibitors with improved safety profiles.[10]

Conclusion

This compound is an invaluable research tool for dissecting the role of the NLRP3 inflammasome in health and disease. Its high potency and selectivity have enabled significant advances in our understanding of inflammatory processes. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in this field. While the clinical development of MCC950 itself has faced challenges, the knowledge gained from its study continues to pave the way for the development of new and safer NLRP3-targeted therapies for a wide array of inflammatory conditions.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. affigen.com [affigen.com]

- 3. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mpbio.com [mpbio.com]

- 8. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 12. immunopathol.com [immunopathol.com]

- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 17. Detection of ASC Oligomerization by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. bosterbio.com [bosterbio.com]

- 24. abcam.com [abcam.com]

- 25. researchgate.net [researchgate.net]

- 26. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Properties of MCC950: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target. This technical guide provides a comprehensive overview of the biochemical properties of MCC950, its mechanism of action, and detailed experimental protocols for its characterization.

Core Mechanism of Action

MCC950 directly targets the NACHT domain of the NLRP3 protein, specifically interacting with the Walker B motif.[1][2][3] This interaction prevents the hydrolysis of ATP, a critical step for the conformational changes required for NLRP3 activation and subsequent oligomerization.[1][2][3] By locking NLRP3 in an inactive state, MCC950 effectively blocks the downstream assembly of the inflammasome complex, thereby inhibiting the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[4][5] Notably, MCC950 is highly selective for the NLRP3 inflammasome and does not affect other inflammasomes such as AIM2, NLRC4, or NLRP1.[4]

Quantitative Data

The following tables summarize the key quantitative data regarding the biochemical activity of MCC950.

Table 1: In Vitro Inhibitory Activity of MCC950

| Cell Type | Species | Stimulus | Assay | IC50 | Reference(s) |

| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ATP | IL-1β Release | 7.5 nM | [6] |

| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Nigericin | IL-1β Release | ~10 nM | [7] |

| THP-1 derived macrophages | Human | LPS + Nigericin | Cell Death | 0.2 µM | [8][9] |

| Neonatal Microglia | Mouse | ATP | IL-1β Release | 60 nM | [10] |

| Human Monocytes | Human | LPS + Nigericin | IL-1β Release | ~10-50 µM | [11] |

| Muckle-Wells Syndrome Patient PBMCs | Human | LPS | IL-1β Release | Varies by mutation | [12][13] |

Table 2: Binding Affinity and Off-Target Activity of MCC950

| Target | Method | Binding Affinity (KD) | IC50 | Reference(s) |

| Human NLRP3ΔLRR | Surface Plasmon Resonance | 224 nM | - | [1] |

| Carbonic Anhydrase 2 (CA2) | Esterase Activity Assay | - | 11 µM | [9][14] |

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by MCC950.

Caption: Canonical NLRP3 inflammasome activation pathway and MCC950 inhibition.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition by MCC950

This protocol describes the induction of NLRP3 inflammasome activation in macrophages and its inhibition by MCC950.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

-

LPS (Lipopolysaccharide)

-

Nigericin or ATP

-

MCC950

-

Opti-MEM

-

ELISA kit for IL-1β

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Priming (Signal 1): Prime the cells with LPS (100 ng/mL for BMDMs, 1 µg/mL for THP-1) in Opti-MEM for 3-4 hours.[15]

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) for 30-60 minutes.[4]

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), for 1 hour.[4]

-

Sample Collection: Centrifuge the plate and collect the supernatant for analysis.

-

Analysis:

-

Measure the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Assess cell death (pyroptosis) by measuring LDH release using a cytotoxicity assay kit.

-

Caption: Experimental workflow for in vitro evaluation of MCC950.

ASC Oligomerization Assay

This assay is used to visualize the formation of ASC specks, a hallmark of inflammasome activation.

Materials:

-

ASC-GFP reporter cells (e.g., immortalized macrophages)

-

LPS

-

Nigericin

-

MCC950

-

Disuccinimidyl suberate (DSS) for crosslinking (for Western blot method)

-

Fluorescence microscope or Western blotting reagents

Procedure (Microscopy):

-

Seed ASC-GFP reporter cells on glass coverslips in a 24-well plate.

-

Prime the cells with LPS (1 µg/mL) for 3 hours.

-

Treat the cells with MCC950 (e.g., 10 µM) for 30 minutes.

-

Stimulate with Nigericin (10 µM) for 1 hour.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips on microscope slides and visualize ASC specks using a fluorescence microscope.

Procedure (Western Blot):

-

Following stimulation, lyse the cells in a buffer containing a mild detergent.

-

Pellet the insoluble fraction containing ASC oligomers by centrifugation.

-

Crosslink the pellet with DSS to stabilize the oligomers.[16][17]

-

Resuspend the crosslinked pellet in sample buffer, run on an SDS-PAGE gel, and perform a Western blot using an anti-ASC antibody.[16][17]

Off-Target Effects and Metabolism

While MCC950 is highly specific for NLRP3, at higher concentrations (micromolar range), it has been shown to inhibit carbonic anhydrase 2 (CA2).[14][18][19] The IC50 for CA2 inhibition is approximately 11 µM.[9][14]

MCC950 is metabolized in humans primarily by cytochrome P450 enzymes, with CYP2A6, 2C9, 2C18, 2C19, 2J2, and 3A4 being the main contributors.[20] The major metabolite is a hydroxylated form of MCC950, which is significantly less potent (approximately 170-fold) as an NLRP3 inhibitor.[20][21]

Conclusion

MCC950 is a powerful and specific tool for studying the NLRP3 inflammasome and holds therapeutic potential for a variety of inflammatory diseases. Its direct interaction with NLRP3 and subsequent inhibition of ATP hydrolysis provide a clear mechanism of action. This guide offers a comprehensive overview of its biochemical properties and detailed protocols to aid researchers in their investigations of this important inflammatory pathway. Careful consideration of its off-target effects at higher concentrations and its metabolic profile is crucial for the interpretation of experimental results and for its potential clinical development.

References

- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 2. inflammasomelab.com [inflammasomelab.com]

- 3. MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. immunopathol.com [immunopathol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 14. researchgate.net [researchgate.net]

- 15. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]

- 16. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Role of MCC950 in Blocking Canonical and Non-Canonical Inflammasome Pathways: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of MCC950, with a particular focus on its role in blocking both canonical and non-canonical NLRP3 inflammasome activation pathways. This document summarizes key quantitative data, provides detailed experimental protocols for the evaluation of MCC950's activity, and includes visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this field.

Introduction to Inflammasome Pathways

Inflammasomes are multi-protein complexes that play a critical role in the innate immune response by sensing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, inflammasomes orchestrate the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis. The NLRP3 inflammasome is the most extensively studied inflammasome and is activated by a wide array of stimuli. Its dysregulation is associated with numerous inflammatory and autoimmune diseases.[1]

There are two major pathways for NLRP3 inflammasome activation: the canonical and non-canonical pathways.

-

Canonical Pathway: This pathway is typically activated by a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.[2] The second activation signal can be triggered by a variety of stimuli, including ATP, nigericin, and crystalline substances, which lead to events like potassium efflux, mitochondrial dysfunction, and lysosomal disruption.[1][2] These events promote the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their active forms.

-

Non-Canonical Pathway: This pathway is activated by the direct sensing of intracellular LPS from Gram-negative bacteria by caspase-11 (in mice) or its human orthologs, caspases-4 and -5.[3] Activated caspase-11 can then cleave gasdermin D (GSDMD), leading to pore formation in the cell membrane and pyroptosis.[3] The activation of the non-canonical pathway can also lead to the secondary activation of the NLRP3 inflammasome, resulting in caspase-1-dependent maturation of IL-1β and IL-18.[3][4]

MCC950: A Specific Inhibitor of the NLRP3 Inflammasome

MCC950 is a diarylsulfonylurea-containing compound that has been identified as a potent and selective inhibitor of the NLRP3 inflammasome.[5] It has been shown to block both canonical and non-canonical NLRP3 activation at nanomolar concentrations.[4][6] Importantly, MCC950 does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1, highlighting its specificity.[2]

Mechanism of Action

MCC950 directly targets the NLRP3 protein, specifically interacting with the Walker B motif within the NACHT domain.[7] This interaction prevents the ATP hydrolysis that is essential for the conformational changes required for NLRP3 activation and oligomerization.[2][7] By locking NLRP3 in an inactive conformation, MCC950 effectively blocks the downstream assembly of the inflammasome complex and subsequent activation of caspase-1.[8]

Quantitative Efficacy of MCC950

The potency of MCC950 has been evaluated in various in vitro and in vivo models. The following table summarizes key quantitative data on its inhibitory activity.

| Parameter | Cell Type/Model | Activator | IC50 / Effective Dose | Reference |

| IC50 | Bone Marrow-Derived Macrophages (BMDMs) | Canonical (ATP) | 7.5 nM | [9] |

| IC50 | THP-1 derived macrophages | Canonical (Nigericin) | 0.2 µM | [8] |

| IC50 | Mouse Microglia | Canonical (ATP) | 60 nM | [1] |

| In Vivo Efficacy | Mouse Model of Systemic Inflammation | LPS | 10 mg/kg (i.p.) | [10] |

| In Vivo Efficacy | Mouse Model of Spinal Cord Injury | - | 10 mg/kg (i.p.) | [11] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the activity of MCC950.

IL-1β Secretion Assay (Canonical Activation)

This assay measures the ability of MCC950 to inhibit the release of IL-1β from macrophages following canonical NLRP3 inflammasome activation.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

-

Complete RPMI-1640 medium

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

MCC950

-

ELISA kit for mouse or human IL-1β

-

96-well cell culture plates

Procedure:

-

Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Prime the cells with LPS (1 µg/mL) for 3-4 hours in serum-free media.

-

Pre-treat the cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.

-

Induce NLRP3 inflammasome activation by adding ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 60 minutes.

-

Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value of MCC950 by plotting the percentage of IL-1β inhibition against the log concentration of MCC950.

ASC Oligomerization Assay

This assay assesses the ability of MCC950 to inhibit the formation of the ASC speck, a hallmark of inflammasome activation.

Materials:

-

BMDMs or THP-1 cells

-

LPS

-

Nigericin

-

MCC950

-

Lysis buffer (e.g., Triton X-100 based)

-

Cross-linking agent (e.g., Disuccinimidyl suberate - DSS)

-

SDS-PAGE and Western blotting reagents

-

Anti-ASC antibody

Procedure:

-

Seed macrophages in a 6-well plate at a density of 1-2 x 10^6 cells/well.

-

Prime the cells with LPS (1 µg/mL) for 3-4 hours.

-

Pre-treat with MCC950 or vehicle for 30-60 minutes.

-

Stimulate with Nigericin (10 µM) for 60 minutes.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates at low speed (e.g., 2000 x g) to pellet the ASC specks.

-

Wash the pellet with PBS.

-

Resuspend the pellet in PBS and add the cross-linking agent DSS (e.g., 2 mM) and incubate for 30 minutes at room temperature to stabilize the ASC oligomers.

-

Quench the cross-linking reaction.

-

Centrifuge to pellet the cross-linked specks.

-

Resuspend the pellet in SDS-PAGE sample buffer, boil, and analyze by Western blotting using an anti-ASC antibody. ASC monomers, dimers, and high-molecular-weight oligomers can be visualized.

In Vivo Administration of MCC950 in a Mouse Model of Systemic Inflammation

This protocol describes a general procedure for evaluating the efficacy of MCC950 in a mouse model of LPS-induced systemic inflammation.

Materials:

-

C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

MCC950

-

Sterile saline

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Acclimatize C57BL/6 mice for at least one week before the experiment.

-

Dissolve MCC950 in a suitable vehicle (e.g., sterile saline with a small amount of DMSO and/or Tween 80).

-

Administer MCC950 (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to the inflammatory challenge.

-

Induce systemic inflammation by i.p. injection of a sublethal dose of LPS (e.g., 10 mg/kg).

-

At a predetermined time point (e.g., 4-6 hours post-LPS injection), collect blood via cardiac puncture for serum cytokine analysis.

-

Euthanize the mice and harvest tissues (e.g., spleen, liver) for further analysis (e.g., histology, gene expression).

-

Measure serum levels of IL-1β and other inflammatory cytokines using ELISA.

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and a typical experimental workflow.

Figure 1: Canonical NLRP3 Inflammasome Pathway and the inhibitory action of MCC950.

Figure 2: Non-Canonical Inflammasome Pathway and the inhibitory action of MCC950 on the secondary NLRP3 activation.

References

- 1. researchgate.net [researchgate.net]

- 2. invivogen.com [invivogen.com]

- 3. Canonical and non-canonical functions of NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Canonical and Non-Canonical Activation of NLRP3 Inflammasome at the Crossroad between Immune Tolerance and Intestinal Inflammation [frontiersin.org]

- 5. immunopathol.com [immunopathol.com]

- 6. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [research-repository.griffith.edu.au]

- 8. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MCC950 improves lipopolysaccharide‑induced systemic inflammation in mice by relieving pyroptosis in blood neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]

The NLRP3 Inflammasome Inhibitor CP-456,773 (MCC950): A Technical Guide to its Discovery, Mechanism, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-456,773, also widely known as MCC950 and initially designated as CRID3, has emerged as a cornerstone tool compound in the study of NLRP3 inflammasome-mediated inflammation. This technical guide provides a comprehensive overview of the discovery, history, and detailed pharmacological profile of this potent and selective inhibitor. From its origins in a Pfizer screening program to its characterization as a specific NLRP3 antagonist, this document chronicles the key milestones in the development of CP-456,773. Detailed experimental protocols for its application in both in vitro and in vivo settings are provided, alongside a compilation of its quantitative pharmacological data. Furthermore, this guide elucidates the molecular mechanism of action of CP-456,773 through signaling pathway diagrams and outlines its synthesis. This document is intended to serve as a critical resource for researchers leveraging CP-456,773 to investigate the role of the NLRP3 inflammasome in health and disease.

Discovery and History

CP-456,773 was originally discovered by Pfizer in the late 1990s through a screening program for inhibitors of interleukin-1β (IL-1β) processing.[1][2] At the time, its precise molecular target was unknown, and it was classified as a "cytokine release inhibitory drug" or CRID3.[3][4] Subsequent research revealed that this diarylsulfonylurea-containing compound was a potent and highly selective inhibitor of the NLRP3 inflammasome, a key multiprotein complex of the innate immune system.[1][5] This discovery was a significant breakthrough, as it provided researchers with a much-needed tool to specifically probe the function of the NLRP3 inflammasome.

Despite its promise in numerous preclinical models of inflammatory diseases, the clinical development of CP-456,773 was halted, reportedly during Phase II trials, due to observations of elevated serum liver enzymes, suggesting potential off-target effects at higher doses.[6][7] Nevertheless, CP-456,773 remains an invaluable research tool and a benchmark for the development of new NLRP3 inhibitors.

Mechanism of Action

CP-456,773 exerts its inhibitory effect by directly targeting the NLRP3 protein, preventing the assembly and activation of the inflammasome complex.[5] It specifically blocks both the canonical and non-canonical NLRP3 activation pathways.[1][8] Mechanistic studies have shown that CP-456,773 binds to the Walker B motif within the NACHT domain of NLRP3.[5] This interaction is thought to lock NLRP3 in an inactive conformation, thereby preventing its ATPase activity and subsequent oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome activation.[1][6]

A key feature of CP-456,773 is its high selectivity for NLRP3. It does not inhibit other known inflammasomes, such as AIM2, NLRC4, or NLRP1, even at concentrations significantly higher than its IC50 for NLRP3.[8][9] This specificity makes it an exceptional tool for dissecting the specific role of the NLRP3 inflammasome in various pathological conditions.

Quantitative Pharmacological Data

The potency and selectivity of CP-456,773 have been extensively characterized in a variety of cellular and animal models. The following tables summarize key quantitative data for this compound.

| Parameter | Cell Type/Model | Value | Reference |

| IC50 (IL-1β release) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 7.5 nM | [8][9] |

| Human Monocyte-Derived Macrophages (HMDMs) | 8.1 nM | [8][9] | |

| THP-1 derived macrophages | 0.2 µM | [6] | |

| IC50 (ASC Speck Formation) | THP-1 cells | 0.068 µM | [7] |

| IC50 (CA2 esterase activity) | Purified Carbonic Anhydrase 2 | 11 µM | [6] |

| ED50 (IL-1β secretion in vivo) | Mice (oral dosing) | ~15 mg/kg (for the related compound CP-424,174) | [1][10] |

| Pharmacokinetic Parameter | Species | Dose | Value | Reference |

| Bioavailability (oral) | C57BL/6 mice | 20 mg/kg | 68% | [10] |

| Cmax | C57BL/6 mice | 20 mg/kg p.o. | 25,333 ng/mL | [10] |

| AUC | C57BL/6 mice | 20 mg/kg p.o. | 163,410 ng·h/mL | [10] |

| Half-life | C57BL/6 mice | 20 mg/kg p.o. | ~3 h | [10] |

Experimental Protocols

The following protocols are provided as a guide for the use of CP-456,773 in common experimental settings. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol describes the use of CP-456,773 to inhibit NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (HMDMs).

Materials:

-

BMDMs or HMDMs

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

CP-456,773 (MCC950)

-

ATP or Nigericin

-

DMSO (vehicle control)

-

ELISA kit for IL-1β

Procedure:

-

Seed BMDMs or HMDMs in a 96-well plate at a density of 5 x 10^5 cells/mL.[8]

-

The following day, replace the medium and prime the cells with 10 ng/mL LPS for 3 hours.[8]

-

Remove the LPS-containing medium and replace it with serum-free medium.

-

Add CP-456,773 at the desired concentrations (e.g., 1 nM to 10 µM) or DMSO as a vehicle control. Incubate for 30 minutes.[8]

-

Activate the NLRP3 inflammasome by adding an NLRP3 agonist, such as 5 mM ATP for 1 hour.[9]

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

In Vivo Inhibition of NLRP3 Inflammasome in a Mouse Model of Peritonitis

This protocol describes the use of CP-456,773 in an acute lipopolysaccharide (LPS) and ATP-induced mouse model of peritonitis.

Materials:

-

C57BL/6 mice

-

CP-456,773 (MCC950)

-

Vehicle control (e.g., PBS or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[11]

-

LPS

-

ATP

-

Sterile saline

Procedure:

-

Administer CP-456,773 (e.g., 10 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection.[12][13]

-

After 30 minutes, induce peritonitis by i.p. injection of LPS.[3]

-

After a priming period (e.g., 2 hours), inject ATP i.p. to activate the NLRP3 inflammasome.[3]

-

At a designated time point after ATP injection (e.g., 30 minutes), collect peritoneal lavage fluid and/or blood samples.

-

Measure the levels of IL-1β and other inflammatory markers in the collected samples.

Synthesis Outline

The synthesis of CP-456,773 and related sulfonylureas typically involves a convergent approach. A key step is the coupling of a sulfonamide intermediate with an isocyanate intermediate. The synthesis generally proceeds as follows:

-

Synthesis of the Sulfonamide Moiety: This often starts from a commercially available substituted furan or thiophene carboxylic acid. The synthesis involves steps such as esterification, chlorosulfonylation, and ammonolysis to produce the desired sulfonamide.[4]

-

Synthesis of the Tricyclic Amine and Isocyanate Moiety: The 1,2,3,5,6,7-hexahydro-s-indacen-4-amine core is synthesized through a multi-step process, which can then be converted to the corresponding isocyanate.[4]

-

Coupling Reaction: The final sulfonylurea, CP-456,773, is formed by the reaction of the sulfonamide with the isocyanate, often promoted by a base such as sodium hydride.[4]

Visualizations

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by CP-456,773

References

- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. glpbio.com [glpbio.com]

- 9. MCC950 sodium | CP-456773 sodium | NLRP3 inhibitor | TargetMol [targetmol.com]

- 10. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]

Part 1: MCC950 (CP-456773) - A Selective NLRP3 Inflammasome Inhibitor

An In-depth Technical Guide to the Research Applications of CAS Number 256373-96-3

Introduction

The Chemical Abstracts Service (CAS) number 256373-96-3 is uniquely associated with two distinct and pharmacologically significant compounds: MCC950 (also known as CP-456773) and Ripasudil. Although sharing a CAS identifier, these molecules possess different chemical structures, mechanisms of action, and therapeutic applications. This technical guide provides a comprehensive overview of the core research applications for each compound, tailored for researchers, scientists, and drug development professionals. The information is presented in separate sections to clearly delineate their individual profiles.

MCC950 is a potent and highly selective small-molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1] Its ability to specifically target a key driver of inflammation has made it an invaluable research tool and a promising therapeutic candidate for a wide range of inflammatory diseases.[2]

Mechanism of Action

The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.[3][4] Its activation is a two-step process:

-

Priming (Signal 1): Pathogen- or damage-associated molecular patterns (PAMPs or DAMPs), such as lipopolysaccharide (LPS), stimulate receptors like Toll-like receptors (TLRs). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[4][5]

-

Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances, and toxins, trigger a common cellular event like potassium (K+) efflux, which leads to the assembly and activation of the NLRP3 inflammasome complex.[1]

MCC950 exerts its inhibitory effect by directly targeting the NLRP3 protein. It binds to the Walker B motif within the NACHT domain of NLRP3, interfering with its ATPase activity.[6] This action locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent recruitment of the adaptor protein ASC, thereby blocking the activation of caspase-1 and the release of mature IL-1β.[6][7] MCC950 is highly selective for NLRP3 and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[2][8]

Quantitative Data: Potency and Selectivity

The inhibitory potency of MCC950 has been quantified in various cellular systems.

| Target/Assay | Cell Type | IC50 Value | Reference |

| NLRP3 Inflammasome (IL-1β Release) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 7.5 nM | [2][9] |

| Human Monocyte-Derived Macrophages (HMDMs) | 8.1 nM | [9] | |

| IL-1β Assay | 8 nM | [10] | |

| NLRP3 Inflammasome (Pyroptosis) | THP-1 Derived Macrophages | 0.2 µM | [11] |

| Off-Target (Carbonic Anhydrase 2) | Biochemical Assay | 11 µM | [11][12] |

Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol details a common method to assess MCC950's activity in vitro.

-

Cell Culture and Priming:

-

Culture mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes (differentiated into macrophages).

-

Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[2]

-

-

Inhibitor Treatment:

-

NLRP3 Activation:

-

Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes to induce inflammasome assembly and activation.[6]

-

-

Data Collection and Analysis:

-

Collect the cell culture supernatants.

-

Quantify the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).[2]

-

Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant.[2]

-

Calculate the IC50 value by plotting the dose-response curve of IL-1β inhibition.[2]

-

In Vivo Murine Model of Systemic Inflammation

This protocol describes a general workflow for evaluating MCC950's efficacy in vivo.

-

Animal Model:

-

MCC950 Administration:

-

Induction of Inflammation:

-

Endpoint Analysis:

-

Collect blood samples at various time points (e.g., 2-6 hours post-LPS) to measure serum levels of IL-1β and other cytokines by ELISA.[17]

-

For organ-specific inflammation models, harvest the relevant tissues (e.g., spinal cord, brain) for analysis of inflammatory markers, histological damage, and functional outcomes (e.g., neurological scores).[14][18]

-

Signaling Pathway Visualization

Part 2: Ripasudil - A Rho-Kinase (ROCK) Inhibitor

Ripasudil (brand name: Glanatec®) is a selective inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK).[19] It was the first ROCK inhibitor approved for clinical use, initially in Japan, for the treatment of glaucoma and ocular hypertension.[20] Its research applications have since expanded to other ophthalmic conditions, particularly those involving the corneal endothelium.[21]

Mechanism of Action

Rho-kinase (ROCK) is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton, influencing cell contraction, adhesion, and motility.[21][22] In the eye, this pathway is critical in several tissues:

-

Trabecular Meshwork (TM): In the conventional aqueous humor outflow pathway, activation of ROCK in TM cells leads to the formation of actin stress fibers and increased cell contraction. This increases the stiffness of the tissue, heightens outflow resistance, and elevates intraocular pressure (IOP).[9][22] Ripasudil inhibits ROCK, causing depolymerization of actin filaments. This relaxes the TM, increases the outflow facility, and consequently lowers IOP.[9][19]

-

Corneal Endothelium: The Rho/ROCK pathway is involved in regulating the proliferation and migration of corneal endothelial cells. By inhibiting ROCK, Ripasudil has been shown to promote the healing and regeneration of the corneal endothelium, which is crucial for maintaining corneal transparency.[23][24]

Quantitative Data: Potency and Clinical Efficacy

Ripasudil's activity has been characterized both biochemically and in clinical settings.

| Target/Assay | Parameter | Value | Reference |

| ROCK1 (human) | IC50 | 0.051 µM (51 nM) | [9][19] |

| ROCK2 (human) | IC50 | 0.019 µM (19 nM) | [9][19] |

| Corneal Endothelial Cell Proliferation | Effective Concentration (in vitro) | 0.3 - 30 µM | [24][25] |

| Glaucoma (Clinical Study) | IOP Reduction (from baseline, 1 week) | 17.4% | [26] |

| IOP Reduction (from baseline, 2 weeks) | 31.6% | [26] | |

| IOP Reduction (adjunctive therapy) | 2.6 - 3.1 mmHg (~20-30%) | [26] |

Experimental Protocols

In Vitro Corneal Endothelial Cell Proliferation Assay

This protocol is used to evaluate the effect of Ripasudil on corneal cell regeneration.

-

Cell Culture:

-

Inhibitor Treatment:

-

Treat the cells with various concentrations of Ripasudil (e.g., 0.3 µM to 100 µM) for 48 hours.[25] Include a vehicle-only control.

-

-

Proliferation Measurement:

-

Assess DNA synthesis by adding 5-bromo-2'-deoxyuridine (BrdU) to the culture medium for the final few hours of incubation.

-

Quantify the incorporation of BrdU into the DNA using a colorimetric ELISA-based assay kit. An increase in BrdU incorporation indicates enhanced cell proliferation.[24]

-

Clinical Trial Protocol for Glaucoma

Clinical studies for Ripasudil in glaucoma generally follow this structure.

-

Patient Population:

-

Enroll patients with primary open-angle glaucoma or ocular hypertension.[26]

-

Establish a baseline IOP after a washout period of previous medications if required.

-

-

Treatment Regimen:

-

Efficacy and Safety Monitoring:

-

Measure IOP at multiple time points throughout the day (e.g., trough and peak) at baseline and follow-up visits (e.g., 1, 2, 4, 8, and 12 weeks).[26][27]

-

The primary efficacy endpoint is the mean change in IOP from baseline.[26]

-

Record adverse events, with a focus on ocular effects such as conjunctival hyperemia (redness), blepharitis, and allergic reactions.[28]

-

Signaling Pathway Visualization

References

- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. invivogen.com [invivogen.com]

- 7. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.box [2024.sci-hub.box]

- 10. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]

- 19. go.drugbank.com [go.drugbank.com]

- 20. Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Rho Kinase in Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. mdpi.com [mdpi.com]

- 24. iovs.arvojournals.org [iovs.arvojournals.org]

- 25. researchgate.net [researchgate.net]

- 26. Ripasudil Endgame: Role of Rho-Kinase Inhibitor as a Last-Ditch-Stand Towards Maximally Tolerated Medical Therapy to a Patient of Advanced Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. clinicaltrials.eu [clinicaltrials.eu]

- 28. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preclinical Technical Guide to MCC950: Targeting the NLRP3 Inflammasome in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide array of inflammatory diseases.[1] Preclinical research has demonstrated the therapeutic potential of MCC950 in mitigating disease pathology in various animal models, including those for neurodegenerative, metabolic, autoimmune, and cardiovascular disorders. This technical guide provides an in-depth overview of the preclinical studies on MCC950, focusing on its mechanism of action, detailed experimental protocols, and a quantitative summary of its efficacy. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of NLRP3 inflammasome inhibition.

Mechanism of Action: Specific Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1] Its activation is a two-step process: a priming signal (Signal 1), often from microbial components or endogenous cytokines, which upregulates the expression of NLRP3 and pro-IL-1β via NF-κB signaling, and an activation signal (Signal 2), which can be triggered by a variety of stimuli including ATP, crystalline substances, and microbial toxins, leading to the assembly of the inflammasome complex.[1]

MCC950 exerts its inhibitory effect by directly targeting the NLRP3 protein.[1] Specifically, it binds to the Walker B motif within the NACHT domain of NLRP3, which is crucial for its ATPase activity.[2][3] This interaction prevents the conformational changes and oligomerization of NLRP3 that are necessary for the recruitment of the adaptor protein ASC and subsequent activation of pro-caspase-1.[1] Consequently, the cleavage of pro-IL-1β and pro-IL-18 into their active forms is blocked.[1] MCC950 is highly specific for the NLRP3 inflammasome and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[4]

Preclinical Efficacy in Neuroinflammatory and Neurodegenerative Diseases

The NLRP3 inflammasome is increasingly recognized as a key driver of neuroinflammation in various central nervous system (CNS) disorders. MCC950 has shown significant neuroprotective effects in preclinical models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

EAE is a widely used animal model for multiple sclerosis. Studies have demonstrated that MCC950 treatment can attenuate disease severity, reduce demyelination, and limit neuronal damage in EAE models.[5][6]

Table 1: Summary of MCC950 Efficacy in EAE Models

| Animal Model | MCC950 Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |

| C57BL/6 Mice (MOG35-55-induced EAE) | 50 mg/kg/day, oral gavage | 21 consecutive days, starting at day 16 post-immunization | Progressive reversal of mechanical allodynia; attenuated disease relapses. | [7] |

| C57BL/6 Mice (MOG35-55-induced EAE) | Not specified, administered every other day from induction | Not specified | Significantly lower clinical scores; reduced neuron damage and synapse loss; lower degree of demyelination. | [8] |

| C57BL/6 Mice (MOG35-55-induced EAE) | Not specified | Not specified | Ameliorated neuronal damage, demyelination, and oligodendrocyte loss in the brain; suppressed glial cell activation. | [9][10][11] |

Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

-

Animals: Female C57BL/6 mice, 8-10 weeks old.

-

EAE Induction:

-

Mice are subcutaneously immunized with an emulsion of 200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.

-

-

MCC950 Treatment:

-

MCC950 is dissolved in a suitable vehicle (e.g., sterile phosphate-buffered saline).

-

Administration is typically initiated either at the time of disease induction or after the onset of clinical signs, via oral gavage or intraperitoneal injection at specified dosages (e.g., 50 mg/kg/day).

-

-

Outcome Assessment:

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).

-

Histopathology: At the end of the study, spinal cords and brains are collected for histological analysis of inflammation (e.g., H&E staining) and demyelination (e.g., Luxol Fast Blue staining).

-

Immunohistochemistry: Tissues can be stained for markers of neuronal damage, oligodendrocyte loss, and glial cell activation.

-

Alzheimer's Disease

In preclinical models of Alzheimer's disease, MCC950 has been shown to reduce amyloid-β (Aβ) plaque deposition, inhibit neuroinflammation, and improve cognitive function.[2][12]

Table 2: Summary of MCC950 Efficacy in Alzheimer's Disease Models

| Animal Model | MCC950 Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |

| APP/PS1 Mice | 10 mg/kg/day, intraperitoneal injection | 3 months | Reduced Aβ accumulation; improved cognitive function. | [2][12] |

| Rat Model (STZ-induced) | 50 mg/kg, intraperitoneal injection | Not specified | Suppressed cognitive impairment and anxiety; attenuated neuroinflammation and autophagy. |

Experimental Protocol: MCC950 in APP/PS1 Mouse Model

-

Animals: Aged APP/PS1 transgenic mice and wild-type littermate controls.

-

MCC950 Treatment:

-

MCC950 is administered daily via intraperitoneal injection (e.g., 10 mg/kg) for a specified duration (e.g., 3 months).

-

-

Behavioral Testing:

-

Cognitive function is assessed using tests such as the Morris water maze, Y-maze, or novel object recognition task.

-

-

Biochemical and Histological Analysis:

-

Following behavioral testing, brains are harvested.

-

One hemisphere is used for biochemical analysis to measure levels of Aβ, inflammatory cytokines (e.g., IL-1β), and inflammasome components.

-

The other hemisphere is fixed for histological analysis of Aβ plaque burden and microglial activation.

-

Parkinson's Disease

Preclinical studies in mouse models of Parkinson's disease have demonstrated that MCC950 can mitigate motor deficits, protect dopaminergic neurons from degeneration, and reduce the accumulation of α-synuclein aggregates.

Table 3: Summary of MCC950 Efficacy in Parkinson's Disease Models

| Animal Model | MCC950 Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |

| MPTP-induced Mouse Model | Intraperitoneal administration (dosage not specified) | Not specified | Improved behavioral dysfunctions; reduced dopaminergic neuronal degeneration; inhibited glial cell and NLRP3 inflammasome activation. | |

| α-synuclein Mouse Model | Intraperitoneal injection (dosage not specified) | 10 weeks | Reduced CD4+ and CD8+ T cell infiltration; mitigated microglial activation; reduced neurodegeneration of dopaminergic neurons; improved motor behavior. |

Experimental Protocol: MCC950 in MPTP-Induced Mouse Model

-

Animals: Male C57BL/6 mice.

-

MPTP Induction:

-

Parkinsonism is induced by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). A common regimen is multiple injections over a short period.

-

-

MCC950 Treatment:

-

MCC950 is administered, often intraperitoneally, either prior to or concurrently with MPTP injections.

-

-

Behavioral Assessment:

-

Motor deficits are evaluated using tests such as the pole test, hanging test, and swimming test.

-

-

Neurochemical and Histological Analysis:

-

Brains are collected for analysis of dopaminergic neuron survival in the substantia nigra and striatum (e.g., tyrosine hydroxylase immunohistochemistry).

-

Expression of inflammasome components and markers of glial activation are assessed by Western blot and immunohistochemistry.

-

Preclinical Efficacy in Autoimmune and Autoinflammatory Diseases

MCC950 has shown promise in models of diseases characterized by systemic inflammation and autoimmune responses, such as rheumatoid arthritis and inflammatory bowel disease.

Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)

In the CIA mouse model of rheumatoid arthritis, MCC950 treatment has been shown to significantly reduce the severity of arthritis, synovial inflammation, and cartilage erosion.[4]

Table 4: Summary of MCC950 Efficacy in CIA Model

| Animal Model | MCC950 Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |

| DBA/1 Mice (CIA) | 10 mg/kg, intraperitoneal injection every 2 days | 2 weeks | Significantly reduced mean clinical arthritis scores; attenuated synovial inflammation and cartilage erosion; significantly reduced IL-1β levels in synovia and sera. | [4] |

Experimental Protocol: Collagen-Induced Arthritis in Mice

-

Animals: DBA/1 mice, 8-10 weeks old.

-

CIA Induction:

-

Mice receive a primary immunization of an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

-

A booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.

-

-

MCC950 Treatment:

-

Treatment with MCC950 (e.g., 10 mg/kg, i.p.) is typically initiated after the booster immunization.[4]

-

-

Arthritis Assessment:

-

The incidence and severity of arthritis are monitored and scored based on paw swelling and erythema.

-

At the end of the study, joints are collected for histological analysis of inflammation, cartilage damage, and bone erosion.

-

-

Biomarker Analysis:

-

Serum and synovial fluid can be collected to measure levels of inflammatory cytokines.

-

Inflammatory Bowel Disease (IBD)

In mouse models of colitis, which mimic human IBD, MCC950 has been demonstrated to ameliorate disease symptoms and reduce intestinal inflammation.

Table 5: Summary of MCC950 Efficacy in Colitis Models

| Animal Model | MCC950 Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |

| Winnie Mice (spontaneous chronic colitis) | 40 mg/kg, oral administration | 3 weeks | Improved body weight gain, colon length, and disease activity index; suppressed release of pro-inflammatory cytokines in colonic explants. | |

| Nod2-/- Mice (DSS-induced colitis) | 1 mg/kg in chow | 9 days | Attenuated disease severity; reduced IL-1β secretion in the intestine. |

Experimental Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis

-

Animals: C57BL/6 or other susceptible mouse strains.

-

Colitis Induction:

-

Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-9 days.

-

-

MCC950 Treatment:

-

MCC950 can be administered in the chow, drinking water, or via oral gavage or intraperitoneal injection, starting at the beginning of DSS administration.

-

-

Disease Activity Monitoring:

-

Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool, which are used to calculate a disease activity index (DAI).

-

-

Pathological Assessment:

-

At the end of the treatment period, colons are excised and measured for length.

-

Colon tissue is collected for histological scoring of inflammation and injury, and for measuring cytokine levels.

-

Preclinical Efficacy in Metabolic and Cardiovascular Diseases

The NLRP3 inflammasome is implicated in the chronic low-grade inflammation that underlies metabolic and cardiovascular diseases. MCC950 has been investigated in models of diabetic complications and atherosclerosis.

Diabetic Nephropathy

In the db/db mouse model of type 2 diabetes, MCC950 has been shown to protect against diabetic nephropathy by reducing renal inflammation and fibrosis.

Table 6: Summary of MCC950 Efficacy in Diabetic Nephropathy Model

| Animal Model | MCC950 Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |

| db/db Mice | 10 mg/kg, intraperitoneal injection twice a week | 12 weeks | Reduced serum creatinine, urinary albumin-to-creatinine ratio (ACR), and NGAL; attenuated mesangial expansion and glomerular basement membrane thickening. | |

| db/db Mice | Intraperitoneal injections (dosage not specified) | 8 weeks | Ameliorated anxiety- and depression-like behaviors and cognitive dysfunction; reversed increased NLRP3, ASC, and IL-1β expression in the hippocampus. |

Experimental Protocol: MCC950 in db/db Mice

-

Animals: Eight-week-old male db/db mice and their non-diabetic db/m littermates.

-

MCC950 Treatment:

-

Mice receive intraperitoneal injections of MCC950 (e.g., 10 mg/kg) twice weekly for 12 weeks.

-

-

Metabolic and Renal Function Monitoring:

-

Body weight and blood glucose are monitored regularly.

-

Urine is collected at intervals to measure albumin and creatinine for the determination of the ACR.

-

At the end of the study, blood is collected for serum creatinine measurement.

-

-

Renal Histopathology:

-

Kidneys are harvested for histological analysis of glomerular and tubular injury, and for immunohistochemical and Western blot analysis of inflammasome components and fibrotic markers.

-

Atherosclerosis

In the ApoE-/- mouse model of atherosclerosis, MCC950 treatment has been found to reduce the development of atherosclerotic lesions.

Table 7: Summary of MCC950 Efficacy in Atherosclerosis Model

| Animal Model | MCC950 Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |

| ApoE-/- Mice (Western-type diet) | 10 mg/kg, intraperitoneal injection 3 times a week | 4 weeks | Significantly reduced atherosclerotic lesion size and volume; reduced number of macrophages in the plaque. |

Experimental Protocol: MCC950 in ApoE-/- Mice

-

Animals: ApoE-/- mice.

-

Atherosclerosis Induction:

-

Mice are fed a Western-type high-fat diet.

-

Atherosclerotic plaque formation can be accelerated by placing a semi-constrictive collar around a carotid artery.

-

-

MCC950 Treatment:

-

MCC950 is administered via intraperitoneal injection (e.g., 10 mg/kg, 3 times per week) for the duration of the study.

-

-

Lesion Analysis:

-

At the study endpoint, the aortic tree or the collared carotid artery is dissected.

-

Atherosclerotic plaque size and composition (e.g., macrophage content, collagen) are quantified by histological analysis of serial sections.

-

Conclusion and Future Directions

The preclinical data for MCC950 provide a strong rationale for its development as a therapeutic agent for a wide range of inflammatory diseases. Its high specificity for the NLRP3 inflammasome and its efficacy in diverse and well-characterized animal models are particularly compelling. Future preclinical research should continue to explore the long-term safety profile of MCC950, its pharmacokinetic and pharmacodynamic properties in different species, and its potential in combination therapies. As our understanding of the role of the NLRP3 inflammasome in disease pathogenesis continues to grow, MCC950 and other next-generation NLRP3 inhibitors represent a promising new frontier in the treatment of inflammatory disorders.

References

- 1. invivogen.com [invivogen.com]

- 2. inflammasomelab.com [inflammasomelab.com]

- 3. pure.qub.ac.uk [pure.qub.ac.uk]

- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]